molecular formula C19H24N2O4S B4016934 N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N-propan-2-ylalaninamide

N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N-propan-2-ylalaninamide

Cat. No.: B4016934
M. Wt: 376.5 g/mol
InChI Key: DJUQZXJRDWNCHI-UHFFFAOYSA-N
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Description

N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N-propan-2-ylalaninamide is a synthetic organic compound with a complex structure This compound is characterized by the presence of a methylsulfonyl group, a phenoxyphenyl group, and an isopropyl group attached to an alaninamide backbone

Properties

IUPAC Name

2-(N-methylsulfonyl-4-phenoxyanilino)-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-14(2)20-19(22)15(3)21(26(4,23)24)16-10-12-18(13-11-16)25-17-8-6-5-7-9-17/h5-15H,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUQZXJRDWNCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(C)N(C1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N-propan-2-ylalaninamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Alaninamide Backbone: This is achieved through the reaction of alanine with appropriate amine derivatives under controlled conditions.

    Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the intermediate compound using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Phenoxyphenyl Group: This is accomplished through a nucleophilic substitution reaction, where the phenoxyphenyl group is introduced using a suitable phenol derivative and a coupling agent like DCC (dicyclohexylcarbodiimide).

    Final Assembly: The final product is obtained by combining the intermediate compounds under specific reaction conditions, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N2-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N-propan-2-ylalaninamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The purification process is scaled up using industrial chromatography systems or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N-propan-2-ylalaninamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxyphenyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: DCC (dicyclohexylcarbodiimide), EDC (ethyl(dimethylaminopropyl)carbodiimide).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxyphenyl derivatives.

Scientific Research Applications

N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N-propan-2-ylalaninamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N2-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N-propan-2-ylalaninamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(methylsulfonyl)-N~2~-(4-bromophenyl)-N-propan-2-ylalaninamide: Similar structure but with a bromophenyl group instead of a phenoxyphenyl group.

    N~2~-(methylsulfonyl)-N~2~-(4-methoxyphenyl)-N-propan-2-ylalaninamide: Similar structure but with a methoxyphenyl group instead of a phenoxyphenyl group.

Uniqueness

N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N-propan-2-ylalaninamide is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N-propan-2-ylalaninamide
Reactant of Route 2
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N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N-propan-2-ylalaninamide

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